molecular formula C24H27NO7 B12168289 (4E)-4-[hydroxy(4-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(4-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12168289
M. Wt: 441.5 g/mol
InChI Key: OESUMHLNCKGKKW-XUTLUUPISA-N
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Description

3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Hydroxy Group: This step often involves selective hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the Methoxyethyl Group: This can be done through an alkylation reaction using 2-methoxyethyl chloride.

    Addition of the Trimethoxyphenyl Group: This step involves the use of a suitable arylation reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: Lacks the trimethoxyphenyl group.

    3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one: Has one less methoxy group on the phenyl ring.

Uniqueness

The presence of the trimethoxyphenyl group in 3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one distinguishes it from similar compounds. This structural feature may contribute to its unique chemical and biological properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C24H27NO7

Molecular Weight

441.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H27NO7/c1-14-6-8-15(9-7-14)21(26)19-20(25(10-11-29-2)24(28)22(19)27)16-12-17(30-3)23(32-5)18(13-16)31-4/h6-9,12-13,20,26H,10-11H2,1-5H3/b21-19+

InChI Key

OESUMHLNCKGKKW-XUTLUUPISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC(=C(C(=C3)OC)OC)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC(=C(C(=C3)OC)OC)OC)O

Origin of Product

United States

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